Sucunamostat hydrate
Description
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Properties
Molecular Formula |
C22H24N4O9 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |
InChI Key |
LVNUPHAWDBAWTB-KKJWGQAZSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Sucunamostat Hydrate: A Technical Guide to its Mechanism of Action on Branched-Chain Amino Acid Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrate (SCO-792) is an orally administered, potent, and reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initial stages of protein digestion. By targeting enteropeptidase, this compound effectively modulates the absorption of amino acids, leading to a significant impact on systemic levels of branched-chain amino acids (BCAAs). This technical guide provides an in-depth exploration of the mechanism of action of this compound on BCAA levels, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows. The information presented herein is intended to support further research and development in therapeutic areas where modulation of BCAA metabolism is desirable.
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play a vital role in protein synthesis and various metabolic signaling pathways. Elevated plasma BCAA levels have been associated with metabolic disorders such as insulin resistance and type 2 diabetes. This compound (SCO-792) has emerged as a novel therapeutic agent that can effectively lower plasma BCAA concentrations. Its primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum. Enteropeptidase is responsible for converting inactive trypsinogen into its active form, trypsin, which subsequently activates a cascade of other pancreatic proteases. By inhibiting this initial step, this compound curtails the overall process of protein digestion and the subsequent absorption of amino acids, including BCAAs.
Mechanism of Action
The primary mechanism by which this compound lowers BCAA levels is through the inhibition of intestinal protein digestion. The process can be summarized as follows:
-
Inhibition of Enteropeptidase: this compound directly binds to and inhibits the enzymatic activity of enteropeptidase in the duodenum.
-
Reduced Trypsin Activation: This inhibition prevents the conversion of trypsinogen to trypsin.
-
Decreased Proteolytic Cascade: The reduction in active trypsin leads to a diminished activation of other pancreatic zymogens, such as chymotrypsinogen and proelastase.
-
Impaired Protein Digestion: The overall capacity for protein breakdown in the small intestine is significantly reduced.
-
Lowered Amino Acid Absorption: Consequently, the absorption of all amino acids, including the branched-chain amino acids, from the gut into the bloodstream is decreased.
-
Reduced Plasma BCAA Levels: This leads to a measurable reduction in postprandial plasma BCAA concentrations.
Beyond this primary mechanism, preclinical studies suggest that the reduction in plasma BCAAs by this compound may have downstream effects on intracellular signaling pathways, such as the mTOR pathway, which is sensitive to amino acid availability.[1]
References
Discovery and Synthesis of SCO-792: A Potent and Reversible Enteropeptidase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SCO-792 is a novel, potent, and orally available small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2] Discovered through a fluorescence resonance energy transfer (FRET)-based screening, SCO-792 has demonstrated significant therapeutic potential in preclinical and clinical studies for a range of metabolic and kidney diseases.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of SCO-792, intended for researchers, scientists, and professionals in the field of drug development.
Discovery
The discovery of SCO-792 was the result of a targeted high-throughput screening campaign aimed at identifying inhibitors of enteropeptidase.[2] A fluorescence resonance energy transfer (FRET) assay was employed to screen a chemical library for compounds that could block the enzymatic activity of the light chain of human enteropeptidase.[2] This initial screen identified a series of 4-guanidinobenzoate derivatives as promising lead compounds.[1]
Subsequent lead optimization efforts focused on enhancing potency and metabolic stability, as well as minimizing systemic exposure to reduce potential side effects.[1] This led to the synthesis of a dihydrobenzofuran analogue, which, through the introduction of multiple polar groups guided by docking model studies, resulted in the identification of SCO-792.[1] This modification not only improved interaction with the target enzyme but also reduced membrane permeability and gut absorption, leading to lower systemic exposure.[1]
High-Throughput Screening Protocol: FRET-Based Assay
While the specific proprietary details of the initial high-throughput screening for SCO-792 are not fully disclosed in the public domain, a generalizable FRET-based protease assay protocol is outlined below. This protocol is representative of the methodology likely employed in the discovery of SCO-792.
Objective: To identify inhibitors of enteropeptidase by measuring the cleavage of a FRET-labeled substrate.
Materials:
-
Recombinant human enteropeptidase (light chain)
-
FRET-labeled peptide substrate containing the enteropeptidase cleavage site, flanked by a donor and a quencher fluorophore.
-
Assay buffer (e.g., 40 mM HEPES, pH 7.4, 0.01% Tween-20)
-
Test compounds (from a chemical library) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET pair.
Procedure:
-
Compound Plating: Dispense test compounds and control inhibitors (e.g., a known serine protease inhibitor) into the wells of the 384-well plates. Typically, a final concentration range is tested to determine dose-response curves.
-
Enzyme Addition: Add a solution of recombinant human enteropeptidase to each well containing the test compounds.
-
Incubation: Incubate the plates for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET-labeled substrate to all wells.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Cleavage of the substrate by enteropeptidase separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence intensity versus time plot. The percentage of inhibition for each compound is calculated by comparing the reaction rate in the presence of the compound to the rate of the uninhibited control. Compounds showing significant inhibition are selected for further characterization.
Synthesis
The synthesis of SCO-792 (N-({(3S)-6-[(4-carbamimidamidobenzoyl)oxy]-2,3-dihydro-1-benzofuran-3-yl}acetyl)-L-aspartic acid hydrate) was developed by Takeda Pharmaceutical Company Limited.[6] The detailed synthetic route is outlined in the medicinal chemistry publication detailing its discovery and is based on the strategic derivatization of a 4-guanidinobenzoate scaffold.[1]
A detailed, step-by-step synthesis protocol is provided in the supplementary information of the Journal of Medicinal Chemistry article titled "Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity." Access to this supplementary information is recommended for researchers requiring the full synthetic procedure.
Mechanism of Action
SCO-792 is a potent and reversible covalent inhibitor of enteropeptidase.[2] It exhibits time-dependent inhibition, a characteristic of covalent inhibitors.[2] The proposed mechanism involves the ester moiety of SCO-792 undergoing a nucleophilic attack by the catalytic serine residue in the active site of enteropeptidase, forming a transient covalent bond.[2] This acylation of the enzyme's active site prevents the binding and cleavage of its natural substrate, trypsinogen.
The dissociation of SCO-792 from enteropeptidase is slow, with a dissociation half-life of approximately 14 hours.[2] This slow reversibility contributes to its sustained inhibitory activity in the gut.[2]
Signaling Pathway of Enteropeptidase Inhibition
The primary mechanism of action of SCO-792 is the direct inhibition of enteropeptidase in the duodenum. This initiates a cascade of downstream effects that contribute to its therapeutic benefits.
Caption: SCO-792 inhibits enteropeptidase, blocking trypsinogen activation and protein digestion.
Preclinical Pharmacology
In Vitro Activity
SCO-792 demonstrates potent inhibitory activity against both rat and human enteropeptidase.
| Parameter | Rat Enteropeptidase | Human Enteropeptidase | Reference |
| IC50 | 4.6 nM | 5.4 nM | [2] |
| Kinact/KI | - | 82,000 M-1s-1 | [2] |
| Dissociation Half-life (t1/2) | - | ~14 hours | [2] |
SCO-792 also exhibits inhibitory activity against other serine proteases, though with varying selectivity.
| Enzyme | IC50 | Reference |
| Trypsin | 3.3 nM | [6] |
| Plasma Kallikrein | 16 nM | [6] |
| Plasmin | 460 nM | [6] |
| Factor Xa | No inhibition | [6] |
| Thrombin | No inhibition | [6] |
In Vivo Pharmacology
-
Oral Protein Challenge: In rats, oral administration of SCO-792 dose-dependently inhibited the elevation of plasma branched-chain amino acids (BCAAs) following a protein meal, confirming its in vivo efficacy in inhibiting protein digestion.[2]
-
Pharmacokinetics in Rats: After oral administration (10 mg/kg), SCO-792 showed low systemic exposure with a bioavailability of 0.4%.[2] The terminal half-life (t1/2) was approximately 4.4 hours.[2]
-
Efficacy in Disease Models:
-
Obesity and Diabetes: In diet-induced obese (DIO) and ob/ob mice, SCO-792 reduced food intake, decreased body weight, improved glucose and lipid metabolism, and enhanced insulin sensitivity.[6]
-
Diabetic Kidney Disease: In a rat model of diabetic kidney disease, SCO-792 improved glycemic control, reduced the urine albumin-to-creatinine ratio (UACR), normalized glomerular hyperfiltration, and decreased markers of kidney fibrosis and inflammation.
-
Chronic Kidney Disease: In a non-diabetic rat model of chronic kidney disease, SCO-792 prevented the decline in glomerular filtration rate (GFR) and suppressed albuminuria.[7]
-
Effects on Gut Microbiota
Chronic administration of SCO-792 in diet-induced obese mice led to significant alterations in the gut microbiota composition.[8] These changes are believed to contribute to the anti-obesity effects of the compound.
Caption: SCO-792 alters gut microbiota, leading to beneficial metabolic changes.
Clinical Development
SCO-792 has undergone Phase 1 and Phase 2 clinical trials, demonstrating a favorable safety and tolerability profile in humans.[3]
Phase 2a Study in Type 2 Diabetes and Albuminuria
An exploratory, randomized, double-blind, placebo-controlled Phase 2a trial evaluated the safety and efficacy of SCO-792 in patients with type 2 diabetes mellitus (T2DM) and albuminuria.[4][5]
Study Design:
-
72 patients with T2DM, UACR of 200-5000 mg/g, and eGFR >30 ml/min per 1.73 m2.[4]
-
Randomly assigned (1:2:2) to placebo, SCO-792 500 mg once daily (QD), or SCO-792 500 mg three times daily (TID) for 12 weeks.[4]
Key Results:
| Parameter | Placebo (n=15) | SCO-792 QD (n=29) | SCO-792 TID (n=28) | Reference |
| Change in UACR from Baseline | -14% (p=0.4407) | -27% (p=0.0271) | -28% (p=0.0211) | [4][5] |
| Change in eGFR (ml/min/1.73m2) | -0.2 | -0.7 | -0.6 | [4] |
| Responder Rate (≥30% UACR decrease) | 20.0% | 24.1% | 28.6% | [4] |
Experimental Protocols
Oral Protein Challenge in Rats
Objective: To assess the in vivo inhibition of protein digestion by SCO-792.
Animals: Male Sprague-Dawley rats.[2]
Procedure:
-
Rats are fasted overnight.
-
SCO-792 is administered orally at various doses (e.g., 10, 30 mg/kg) or vehicle control (e.g., 0.5% methylcellulose) at a specified time before the protein load.[2]
-
A protein solution (e.g., 2.5 g/kg whey protein) is administered orally.[2]
-
Blood samples are collected at multiple time points (e.g., 0, 30, 60, 120, 240 minutes) after the protein load.
-
Plasma concentrations of branched-chain amino acids (BCAAs) are measured using a suitable analytical method (e.g., LC-MS/MS).
-
The area under the curve (AUC) of plasma BCAA concentration versus time is calculated to quantify the extent of protein digestion and absorption.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of SCO-792.
Animals: Male Sprague-Dawley rats.[2]
Procedure:
-
Oral Administration: A single oral dose of SCO-792 (e.g., 10 mg/kg) is administered by gavage.[2]
-
Intravenous Administration: A single intravenous dose of SCO-792 (e.g., 0.2 mg/kg) is administered.[2]
-
Blood Sampling: Blood samples are collected at various time points post-dose.
-
Plasma Analysis: Plasma concentrations of SCO-792 are determined by LC-MS/MS.
-
Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability are calculated using standard pharmacokinetic software.
Conclusion
SCO-792 is a promising, first-in-class enteropeptidase inhibitor with a well-defined mechanism of action and a strong preclinical and emerging clinical profile. Its discovery through a targeted screening and subsequent rational design has led to a potent molecule with a favorable safety profile due to its low systemic exposure. The ability of SCO-792 to modulate protein digestion and absorption opens up therapeutic avenues for a variety of metabolic disorders, including obesity, diabetes, and chronic kidney disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential in these and other related conditions.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]
- 6. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
The Role of Sucunamostat Hydrate (SCO-792) in the Regulation of Protein Digestion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucunamostat hydrate, also known as SCO-792, is a potent, orally active, and reversible inhibitor of enteropeptidase. This enzyme plays a crucial role in the initiation of the protein digestion cascade. By targeting enteropeptidase, this compound offers a novel therapeutic approach for managing conditions where modulation of protein digestion and subsequent amino acid absorption is beneficial. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Enteropeptidase (formerly known as enterokinase) is a serine protease located on the brush border of the duodenum and jejunum.[1][2] Its primary function is the conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[3][4][5] This activation is the initial and rate-limiting step in the activation of a host of other pancreatic proenzymes involved in protein digestion. Given its pivotal role, the inhibition of enteropeptidase presents a strategic target for regulating protein breakdown and amino acid absorption. This compound has emerged as a promising small-molecule inhibitor of this enzyme.[3][4][5]
Mechanism of Action of this compound
This compound exerts its effect by directly binding to and inhibiting the enzymatic activity of enteropeptidase. This inhibition prevents the conversion of trypsinogen to trypsin. The consequences of this action are twofold:
-
Direct Inhibition of Trypsin Activation: By blocking the catalytic activity of enteropeptidase, this compound directly reduces the amount of active trypsin in the small intestine.
-
Downstream Inhibition of Proteolytic Cascade: Trypsin is the common activator of several other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases A and B. Therefore, the inhibition of trypsin activation by this compound leads to a broad-spectrum reduction in the activity of enzymes responsible for protein digestion.
This mechanism effectively slows down the breakdown of dietary proteins into smaller peptides and amino acids, thereby reducing the rate and extent of their absorption from the gut.
Signaling Pathway
Caption: Mechanism of Action of this compound.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been characterized in several key experiments. The following tables summarize the critical quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Rat Enteropeptidase | 4.6 nM | [3][4][5] |
| IC50 | Human Enteropeptidase | 5.4 nM | [3][4][5] |
| Kinact/KI | - | 82,000 M-1s-1 | [3][5] |
| Dissociation Half-life (t1/2) | - | ~14 hours | [3][4] |
Table 2: In Vivo Efficacy of this compound in an Oral Protein Challenge in Rats
| Treatment Group | Dose (mg/kg) | Time of Administration (pre-protein load) | Peak Plasma BCAA Concentration (% of control) | Reference |
| Vehicle Control | - | - | 100% | [3] |
| This compound | 10 | 4 hours | Significantly Reduced | [3] |
| This compound | 30 | 4 hours | Significantly and Dose-Dependently Reduced | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Enteropeptidase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the enteropeptidase activity (IC50).
-
Principle: A fluorogenic substrate for enteropeptidase is used. In the presence of active enteropeptidase, the substrate is cleaved, releasing a fluorescent signal. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.
-
Materials:
-
Recombinant rat or human enteropeptidase
-
Fluorogenic substrate (e.g., a peptide containing the recognition sequence for enteropeptidase)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of enteropeptidase to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a specified period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Oral Protein Challenge in Rats
This experiment evaluates the in vivo efficacy of orally administered this compound in inhibiting protein digestion and absorption.
-
Principle: The absorption of amino acids, particularly branched-chain amino acids (BCAAs), into the bloodstream is a direct consequence of protein digestion. By measuring the plasma concentrations of BCAAs after a protein meal, the extent of protein digestion can be assessed.
-
Animals: Male Sprague-Dawley rats.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Protein source (e.g., casein solution)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical equipment for measuring plasma BCAA concentrations (e.g., HPLC-MS/MS)
-
-
Procedure:
-
Fast the rats overnight to ensure a baseline state.
-
Administer this compound (e.g., 10 or 30 mg/kg) or vehicle orally to different groups of rats.
-
After a specified time (e.g., 4 hours), administer an oral protein load (e.g., casein solution) to all rats.
-
Collect blood samples at various time points after the protein load (e.g., 0, 30, 60, 120 minutes).
-
Separate the plasma from the blood samples by centrifugation.
-
Analyze the plasma samples to determine the concentrations of BCAAs (leucine, isoleucine, and valine).
-
Compare the plasma BCAA concentration-time profiles between the this compound-treated groups and the vehicle control group.
-
Experimental Workflow
Caption: Key Experimental Workflows.
Therapeutic Potential and Future Directions
The ability of this compound to modulate protein digestion and amino acid absorption opens up potential therapeutic avenues for a range of metabolic disorders. By reducing the influx of dietary amino acids, this compound could be beneficial in conditions such as:
-
Phenylketonuria (PKU) and other aminoacidopathies: Where the intake of specific amino acids needs to be restricted.
-
Obesity and Type 2 Diabetes: As the inhibition of protein digestion may impact satiety and glucose metabolism.[4][6]
-
Chronic Kidney Disease: Where a reduction in the protein load on the kidneys is desirable.
Further research and clinical trials are necessary to fully elucidate the therapeutic efficacy and safety profile of this compound in these and other conditions. The detailed understanding of its mechanism and the robust experimental protocols outlined in this guide will be instrumental in advancing these investigations.
Conclusion
This compound is a potent and reversible inhibitor of enteropeptidase that effectively regulates protein digestion in vivo. Its well-characterized mechanism of action, supported by quantitative in vitro and in vivo data, makes it a valuable tool for researchers and a promising candidate for further drug development. The methodologies and data presented in this technical guide provide a solid foundation for future studies aimed at exploring the full therapeutic potential of this novel compound.
References
- 1. The Global Status and Trends of Enteropeptidase: A Bibliometric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Global Status and Trends of Enteropeptidase: A Bibliometric Study [frontiersin.org]
- 3. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scohia.com [scohia.com]
- 5. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Effects of SCO-792 on Trypsinogen to Trypsin Conversion
This technical guide provides a comprehensive overview of the mechanism and effects of SCO-792, a novel small-molecule inhibitor, on the conversion of trypsinogen to trypsin. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related biomedical fields.
Introduction
SCO-792 is an orally available, potent, and reversible inhibitor of enteropeptidase, a key enzyme in the protein digestion cascade.[1][2][3] Enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum, is responsible for the initial conversion of inactive trypsinogen, secreted by the pancreas, into its active form, trypsin.[4][5][6] This activation of trypsin is the critical initiating step in the activation of a host of other pancreatic proenzymes essential for protein digestion, such as chymotrypsinogen, proelastase, and procarboxypeptidases A and B.[4][7]
Beyond its primary role as an enteropeptidase inhibitor, SCO-792 also exhibits direct inhibitory activity against trypsin itself.[1][7] This dual mechanism of action makes SCO-792 a subject of significant interest for therapeutic applications where modulation of the digestive cascade is desirable, including metabolic diseases like obesity and diabetes, chronic kidney disease, and potentially as a preventative agent for post-ERCP pancreatitis.[4][7][8][9]
Mechanism of Action: A Dual Approach to Inhibit Trypsin Activity
SCO-792 employs a two-pronged approach to reduce the levels of active trypsin in the gastrointestinal tract:
-
Primary Mechanism: Inhibition of Enteropeptidase: The principal mechanism of SCO-792 is the potent inhibition of enteropeptidase.[1][4] By binding to enteropeptidase, SCO-792 prevents the catalytic conversion of trypsinogen to trypsin. This action effectively curtails the initiation of the entire downstream digestive enzyme activation cascade. This indirect inhibition of trypsin formation is the foundational therapeutic action of SCO-792.
-
Secondary Mechanism: Direct Inhibition of Trypsin: In addition to its effect on enteropeptidase, SCO-792 has been shown to directly inhibit the enzymatic activity of trypsin in vitro.[1][7] This means that any trypsin that is formed, either through residual enteropeptidase activity or auto-activation of trypsinogen, can also be directly neutralized by SCO-792. This dual action provides a more comprehensive suppression of trypsin-mediated proteolysis.
Quantitative Data Summary
The inhibitory potency of SCO-792 has been characterized through various in vitro assays. The key quantitative parameters are summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of SCO-792 against Enteropeptidase
| Parameter | Species | Value | Reference |
| IC50 | Human | 5.4 nmol/L | [1][2][3] |
| IC50 | Rat | 4.6 nmol/L | [1][2][3] |
| Kinact/KI | Not Specified | 82,000 /mol/L·s | [1][2][5][10] |
| Dissociation Half-life (t1/2) | Not Specified | ~14 hours | [1][5][11] |
| koff rate | Not Specified | 0.047 /hour | [1][5] |
Table 2: In Vitro Inhibitory Activity of SCO-792 against Other Serine Proteases
| Enzyme | IC50 | Reference |
| Trypsin | 3.3 nmol/L | [1] |
| Plasma Kallikrein | 16 nmol/L | [1] |
| Plasmin | 460 nmol/L | [1] |
| Factor Xa | No Inhibition | [1] |
| Thrombin | No Inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by SCO-792 and a typical experimental workflow for its evaluation.
Caption: SCO-792's dual inhibition of the digestive cascade.
Caption: Workflow for in vitro and in vivo evaluation of SCO-792.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies are based on published literature and provide a framework for the key experiments cited.
In Vitro Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the inhibitory potency (IC50) of SCO-792 against enteropeptidase and other serine proteases.
-
Principle: A fluorogenic substrate containing a recognition sequence for the target protease is used. The substrate is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Materials:
-
Recombinant human or rat enteropeptidase/trypsin.
-
SCO-792 dissolved in a suitable solvent (e.g., DMSO).
-
Appropriate assay buffer (e.g., Tris-HCl with CaCl2).
-
FRET substrate specific for the enzyme.
-
Microplate reader capable of fluorescence detection.
-
-
General Procedure:
-
A dilution series of SCO-792 is prepared in the assay buffer.
-
The enzyme solution is added to the wells of a microplate containing the different concentrations of SCO-792.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10 to 120 minutes) to allow for binding.[10]
-
The reaction is initiated by adding the FRET substrate to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The percent inhibition for each SCO-792 concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
In Vivo Oral Protein Challenge Test
This experiment assesses the in vivo efficacy of SCO-792 in inhibiting protein digestion.
-
Principle: The digestion of dietary protein leads to the absorption of amino acids into the bloodstream. Branched-chain amino acids (BCAAs) are often used as a proxy for overall amino acid absorption. By administering an oral protein load and measuring the subsequent rise in plasma BCAA levels, the extent of protein digestion can be quantified. An effective inhibitor of protein digestion will blunt this post-challenge increase in plasma BCAAs.
-
Materials:
-
Animal models (e.g., Wistar rats or C57BL/6J mice).[4]
-
SCO-792 formulation for oral administration.
-
A source of protein for the oral challenge (e.g., casein or whey protein solution).
-
Equipment for blood collection (e.g., tail vein or retro-orbital sampling).
-
Analytical method for quantifying plasma BCAA levels (e.g., LC-MS/MS).
-
-
General Procedure:
-
Animals are fasted overnight to establish a baseline.
-
A single oral dose of SCO-792 or vehicle control is administered.
-
After a predetermined time (e.g., up to 4 hours), the oral protein challenge is administered.[1]
-
Blood samples are collected at baseline (pre-challenge) and at several time points post-challenge (e.g., 30, 60, 120 minutes).
-
Plasma is separated from the blood samples.
-
Plasma BCAA concentrations are measured using a validated analytical method.
-
The area under the curve (AUC) for the plasma BCAA concentration-time profile is calculated for both the SCO-792 treated and vehicle groups.
-
The in vivo efficacy is determined by the percentage reduction in the BCAA AUC in the SCO-792 group compared to the vehicle group.
-
Conclusion
SCO-792 is a potent inhibitor of the trypsinogen-to-trypsin conversion through a dual mechanism involving the inhibition of both the primary activating enzyme, enteropeptidase, and the product, trypsin. Its efficacy has been demonstrated in both in vitro and in vivo models, with quantitative data supporting its high potency. The experimental methodologies outlined provide a basis for the continued investigation and characterization of SCO-792 and similar molecules. The promising preclinical and early clinical data suggest that SCO-792 holds potential as a therapeutic agent for a range of metabolic and gastrointestinal disorders.[12][13][14] Further research and clinical trials are warranted to fully elucidate its therapeutic utility and safety profile in human populations.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scohia.com [scohia.com]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 13. scohia.com [scohia.com]
- 14. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Oral Protein Challenge Test Protocol Using SCO-792 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an oral protein challenge (OPC) test in rats to evaluate the in vivo efficacy of SCO-792, a potent and reversible inhibitor of enteropeptidase. SCO-792 functions by inhibiting the initial step of protein digestion, thereby reducing the absorption of amino acids.[1][2] This protocol is designed for preclinical assessment of SCO-792 and similar compounds that target protein digestion and absorption.
Introduction
SCO-792 is a novel, orally available small-molecule inhibitor of enteropeptidase, a key enzyme located on the brush border of the duodenum.[1][2] Enteropeptidase initiates the protein digestion cascade by converting inactive trypsinogen into active trypsin.[3][4] By inhibiting this enzyme, SCO-792 effectively reduces the breakdown of dietary proteins and the subsequent absorption of amino acids.[1] This mechanism of action makes SCO-792 a potential therapeutic agent for metabolic disorders where limiting amino acid intake is beneficial, such as phenylketonuria (PKU), maple syrup urine disease (MSUD), and homocystinuria (HCU).[5] The oral protein challenge test in rats is a fundamental preclinical assay to demonstrate the in vivo target engagement and pharmacological effect of SCO-792.[1][2] This application note provides a comprehensive protocol for this test, including data presentation and visualization of the underlying biological pathway and experimental workflow.
Mechanism of Action: Enteropeptidase Inhibition
SCO-792 directly inhibits enteropeptidase, a serine protease that is critical for protein digestion.[1][3] The inhibition of enteropeptidase prevents the activation of trypsin, which in turn blocks the activation of other pancreatic zymogens responsible for breaking down proteins into absorbable amino acids.[4]
Figure 1: Mechanism of action of SCO-792 in inhibiting protein digestion.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for SCO-792.
Table 1: In Vitro Inhibitory Activity of SCO-792
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ | Rat | 4.6 nmol/L | [2] |
| IC₅₀ | Human | 5.4 nmol/L | [2] |
| Kᵢₙₐ꜀ₜ/Kᵢ | - | 82,000 /mol/L·s | [2] |
| Dissociation Half-life | - | ~14 hours |[2] |
Table 2: In Vivo Efficacy of SCO-792 in an Oral Protein Challenge Test in Rats
| SCO-792 Dose | Pre-dosing Time | Outcome | Reference |
|---|---|---|---|
| Dose-dependent | ≤ 4 hours | Effective inhibition of plasma BCAA elevation | [1][2] |
| 60 mg/kg (daily) | 11 days | Increased fecal protein content | [4] |
| 0.03% and 0.06% (w/w) in diet | 5 weeks | Increased fecal protein content |[6][7] |
Experimental Protocol: Oral Protein Challenge in Rats
This protocol is designed to assess the in vivo efficacy of SCO-792 by measuring its ability to suppress the rise in plasma branched-chain amino acids (BCAAs) following a protein meal.
Materials
-
SCO-792
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain, e.g., Wistar)
-
Protein source for challenge (e.g., casein, whey protein)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Plasma analysis equipment (for BCAA measurement)
Experimental Workflow
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sucunamostat Hydrate Research in Diet-Induced Obese Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a cluster of metabolic abnormalities including insulin resistance, dyslipidemia, and a chronic low-grade inflammatory state. Diet-induced obese (DIO) mouse models, particularly on a C57BL/6 background, are a cornerstone in obesity research, as they closely mimic the pathophysiology of human obesity. Sucunamostat hydrate (SCO-792) is an orally active and potent inhibitor of enteropeptidase, a key enzyme in the upper small intestine responsible for initiating the digestive enzyme cascade. Recent studies have demonstrated the potential of this compound in mitigating obesity and improving metabolic health in preclinical models.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing DIO mouse models to investigate the therapeutic effects of this compound.
Mechanism of Action and Rationale for Use in DIO Models
This compound's primary mechanism of action is the inhibition of enteropeptidase, which leads to a reduction in the activation of pancreatic zymogens, thereby limiting the digestion and absorption of dietary proteins.[1][4][5][6] This targeted action in the gut presents a novel therapeutic strategy for obesity.
The rationale for employing DIO mouse models in this compound research is multifaceted:
-
Mimicking Human Obesity: High-fat diet feeding in mice recapitulates key features of human obesity, including weight gain, adiposity, insulin resistance, and systemic inflammation.
-
Investigating Metabolic Effects: DIO models allow for the detailed assessment of this compound's impact on a range of metabolic parameters.
-
Elucidating Gut-Level Mechanisms: As this compound acts locally in the intestine, DIO models are ideal for studying its effects on gut hormone secretion, microbiota composition, and nutrient absorption.[2][7]
Experimental Protocols
I. Induction of Diet-Induced Obesity in C57BL/6J Mice
This protocol outlines the standardized procedure for inducing obesity in C57BL/6J mice, a strain known for its susceptibility to diet-induced metabolic syndrome.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat
-
Control Diet (Chow): 10-18% kcal from fat
-
Standard animal housing and caging
-
Weighing scale
Procedure:
-
Acclimation: Upon arrival, acclimate mice for at least one week to the facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Randomization: After acclimation, randomly assign mice to two groups: Control (Chow diet) and DIO (HFD).
-
Dietary Intervention: Provide the respective diets to the mice for a period of 8-16 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Mice on the HFD are expected to show a significant increase in body weight compared to the control group.
-
Confirmation of Obese Phenotype: After the induction period, confirm the obese phenotype by measuring parameters such as fasting blood glucose, insulin levels, and body composition (e.g., using DEXA or MRI).
II. Administration of this compound
This protocol describes the oral administration of this compound to DIO mice.
Materials:
-
This compound (SCO-792)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
DIO mice (induced as per Protocol I)
-
Control (lean) mice on chow diet
Procedure:
-
Group Allocation: Divide the DIO mice into at least two groups: DIO + Vehicle and DIO + this compound. A lean control group receiving the vehicle should also be included.
-
Dosage Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Dosages used in previous studies have ranged from 3 to 30 mg/kg body weight.[1]
-
Administration: Administer the prepared suspension or vehicle orally via gavage once daily. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Treatment Duration: The treatment duration can vary depending on the study endpoints, typically ranging from 4 to 12 weeks.
-
Continued Monitoring: Continue to monitor body weight, food intake, and water consumption throughout the treatment period.
III. Assessment of Metabolic Parameters
This protocol details the methods for evaluating the metabolic effects of this compound.
A. Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast (12-16 hours), administer a bolus of glucose (1-2 g/kg) intraperitoneally (IP) or orally (OGTT). Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
ITT: Following a 4-6 hour fast, administer human insulin (0.75-1.0 U/kg) intraperitoneally. Measure blood glucose from tail vein blood at 0, 15, 30, 45, and 60 minutes post-injection.
B. Blood and Tissue Collection and Analysis:
-
Terminal Blood Collection: At the end of the study, after fasting, collect blood via cardiac puncture under anesthesia.
-
Plasma/Serum Separation: Centrifuge the blood to separate plasma (with anticoagulant) or serum (without anticoagulant) and store at -80°C.
-
Biochemical Analysis: Use commercial ELISA kits to measure plasma/serum levels of:
-
Tissue Harvesting: Euthanize the mice and harvest tissues such as liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and brown adipose tissue (BAT). Weigh the tissues and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
IV. Analysis of Gut Microbiota
This protocol provides a method for analyzing changes in the gut microbial community.
Materials:
-
Sterile collection tubes
-
DNA extraction kit for fecal samples
-
PCR reagents
-
Sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
Fecal Sample Collection: Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period. Immediately freeze and store at -80°C.
-
DNA Extraction: Extract total bacterial DNA from the fecal samples using a commercially available kit.
-
16S rRNA Gene Sequencing: Amplify the V3-V4 or other variable regions of the 16S rRNA gene by PCR. Sequence the amplicons using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Process the sequencing data to identify and quantify the different bacterial taxa present in the samples. Analyze the data for changes in microbial diversity and composition between the treatment groups. Previous studies have shown that enteropeptidase inhibition can lead to an increase in Verrucomicrobia (specifically Akkermansia muciniphila) and a decrease in Firmicutes.[2]
Data Presentation
Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice
| Parameter | Lean Control (Chow + Vehicle) | DIO Control (HFD + Vehicle) | DIO + this compound (Dose 1) | DIO + this compound (Dose 2) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Body Weight Gain (g) | ||||
| Cumulative Food Intake (g) | ||||
| eWAT Weight (g) | ||||
| iWAT Weight (g) | ||||
| BAT Weight (g) | ||||
| Liver Weight (g) |
Table 2: Effects of this compound on Metabolic Parameters in DIO Mice
| Parameter | Lean Control (Chow + Vehicle) | DIO Control (HFD + Vehicle) | DIO + this compound (Dose 1) | DIO + this compound (Dose 2) |
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| HOMA-IR | ||||
| GTT AUC | ||||
| ITT AUC | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Total Cholesterol (mg/dL) | ||||
| Plasma FGF21 (pg/mL) | ||||
| Plasma CCK (pg/mL) |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for investigating this compound in DIO mice.
Caption: Proposed mechanism of action of this compound in DIO mice.
References
- 1. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropeptidase inhibition improves obesity by modulating gut microbiota composition and enterobacterial metabolites in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]
- 5. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice | PLOS One [journals.plos.org]
- 9. Role of CCK1 receptor in metabolic benefits of intestinal enteropeptidase inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperinsulinaemic-Euglycaemic Clamp Studies with SCO-792
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-792 is a novel, orally available small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2][3] By inhibiting enteropeptidase, SCO-792 reduces the breakdown of dietary protein and subsequent absorption of amino acids.[1][2][3] This mechanism has shown therapeutic potential in preclinical models of obesity, diabetes, and kidney disease.[4][5][6] Notably, in obese and diabetic ob/ob mice, treatment with SCO-792 has been shown to improve muscle insulin sensitivity, as demonstrated by hyperinsulinaemic-euglycaemic clamp studies.[4]
These application notes provide a detailed overview and protocol for conducting hyperinsulinaemic-euglycaemic clamp studies to evaluate the effects of SCO-792 on insulin sensitivity. The hyperinsulinaemic-euglycaemic clamp is the gold-standard method for assessing insulin action in vivo.[7][8][9]
Mechanism of Action of SCO-792
SCO-792's primary mechanism of action is the inhibition of enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum.[5][10] Enteropeptidase is responsible for the conversion of inactive trypsinogen to active trypsin, which in turn activates a cascade of other pancreatic enzymes involved in protein digestion.[3][10] By inhibiting this initial step, SCO-792 effectively reduces the digestion of dietary proteins and the subsequent absorption of amino acids into the bloodstream.[1][2] This reduction in circulating amino acids is thought to mediate the downstream therapeutic effects of SCO-792, including improved insulin sensitivity and glucose metabolism.[4]
References
- 1. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scohia.com [scohia.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Role of SCO-792, A Novel Enteropeptidase Inhibitor, In the Prevention of Post-Endoscopic Retrograde Cholangiopancreatography Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of SCO-792 in the Study of Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCO-792 is a novel, orally available, small-molecule inhibitor of enteropeptidase, a key enzyme in the digestion of dietary proteins.[1][2] Enteropeptidase, located on the brush border of the duodenum and jejunum, catalyzes the conversion of inactive trypsinogen to active trypsin. This activation initiates a cascade that leads to the breakdown of proteins into absorbable amino acids.[3][4][5] By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of protein and the subsequent absorption of amino acids from the gut.[1][6] This mechanism of action makes SCO-792 a valuable tool for studying the physiological roles of amino acid metabolism and a potential therapeutic agent for metabolic diseases. Preclinical and clinical studies have demonstrated its potential in managing conditions such as obesity, type 2 diabetes, and diabetic kidney disease.[1][3][7]
Mechanism of Action
SCO-792 acts as a potent and reversible inhibitor of enteropeptidase.[2][8] Its inhibitory action on this enzyme curtails the entire downstream cascade of digestive enzyme activation, leading to a reduction in the breakdown of dietary proteins. Consequently, the intestinal absorption of amino acids, including branched-chain amino acids (BCAAs), is diminished.[3][8] This reduction in amino acid uptake is believed to mimic a state of dietary protein restriction, which in turn has been shown to trigger beneficial metabolic effects. One of the key downstream effects observed with SCO-792 treatment is the elevation of Fibroblast Growth Factor 21 (FGF21), a hormone with pleiotropic effects on glucose and lipid metabolism.[3][9] The proposed mechanism involves the induction of an integrated stress response (ISR) in the liver in response to reduced amino acid availability, leading to increased FGF21 expression.[10][11][12]
Signaling Pathway of SCO-792 Action
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intestinal serine protease inhibition increases FGF21 and improves metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Sucunamostat hydrate dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Sucunamostat hydrate for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SCO-792) is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a key enzyme produced in the duodenum that initiates the digestive cascade by converting inactive trypsinogen into its active form, trypsin.[2][3][4] By inhibiting enteropeptidase, this compound effectively blocks this initial step, leading to a downstream reduction in the activation of other pancreatic digestive enzymes responsible for protein breakdown.[2][3][4] This ultimately results in decreased digestion and absorption of dietary protein.
Q2: What is the established clinical dosage of this compound?
A2: In a phase 2a clinical trial involving patients with type 2 diabetes and albuminuria, this compound was administered at doses of 500 mg once daily (QD) and 500 mg three times daily (TID), for a total daily dose of up to 1,500 mg.[1][5][6] The study concluded that the compound was safe and well-tolerated at these dosages for up to 12 weeks.[1][5][6]
Q3: What are the potential therapeutic applications of this compound?
A3: By modulating protein digestion and amino acid absorption, this compound has shown potential in several therapeutic areas. Preclinical and clinical studies suggest possible benefits in:
-
Chronic Kidney Disease (CKD): By reducing the metabolic load on the kidneys from high plasma amino acid levels, it may help prevent the decline in glomerular filtration rate (GFR) and reduce albuminuria.[5][7][8]
-
Obesity and Metabolic Diseases: By increasing fecal protein loss and reducing calorie absorption from protein, it has been shown to decrease food intake and body weight in animal models.[9][10][11]
-
Diabetes: It has been observed to improve glycemic control and insulin sensitivity in mouse models of diabetes.[9]
Q4: What are the known side effects of this compound?
A4: The primary side effects are mechanism-driven and related to the inhibition of protein digestion. Gastrointestinal issues such as diarrhea have been observed.[12] Unlike lipase inhibitors, some studies with enteropeptidase inhibitors have reported a lack of steatorrhea (oily stools), potentially due to the combined inhibition of protein and fat absorption leading to a more solid stool consistency.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma BCAA levels between subjects. | Food-effect: As an oral drug, the absorption and efficacy of this compound can be influenced by the presence and composition of food. | Standardize feeding protocols. For preclinical studies, ensure consistent diet composition and timing of administration relative to feeding. Consider conducting food-effect studies early in development. |
| Lack of expected efficacy (e.g., no change in fecal protein or plasma amino acid levels). | 1. Insufficient Dosage: The administered dose may be too low to achieve significant enteropeptidase inhibition. 2. Formulation/Solubility Issues: Poor solubility or inappropriate vehicle may limit oral absorption. 3. Incorrect Timing of Administration: The drug may not be present at sufficient concentrations in the duodenum when the protein meal is being digested. | 1. Perform a dose-response study to determine the optimal dose for the desired effect in your model system. 2. Review the formulation and vehicle. Ensure this compound is properly solubilized. 3. Administer this compound prior to a protein-containing meal to ensure it is available to inhibit enteropeptidase during digestion. |
| Unexpected toxicity or adverse events not previously reported. | 1. Off-target effects at high concentrations. 2. Species-specific metabolism or toxicity. | 1. Reduce the dosage and conduct a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model. 2. Characterize the pharmacokinetic and pharmacodynamic profile in the experimental species to understand exposure-response relationships. |
| Difficulty translating preclinical findings to clinical dosages. | Differences in physiology and metabolism between species. | Allometrically scale the preclinical doses to estimate a human equivalent dose as a starting point for clinical trials. It is crucial to conduct thorough phase 1 clinical trials to determine the safety, tolerability, and pharmacokinetic profile in humans. |
Data on this compound Dosage and Efficacy
Clinical Dosage and Efficacy in Type 2 Diabetes with Albuminuria [1][5][6]
| Dosage Regimen | Total Daily Dose | Duration | Key Efficacy Outcome (Change in UACR from Baseline) | Safety |
| Placebo | 0 mg | 12 weeks | -14% | Safe and well-tolerated |
| 500 mg QD | 500 mg | 12 weeks | -27% | Safe and well-tolerated |
| 500 mg TID | 1500 mg | 12 weeks | -28% | Safe and well-tolerated |
Preclinical Dosage and Effects in Rodent Models [1][7][9]
| Animal Model | Dosage | Duration | Key Findings |
| Sprague-Dawley Rats | 10 and 30 mg/kg (single oral dose) | Single Dose | Dose-dependent inhibition of plasma BCAA elevation after oral protein dosing. |
| SHC Rats (CKD model) | 0.03% and 0.06% in diet | 5 weeks | Increased fecal protein content, prevented GFR decline, suppressed albuminuria, improved glomerulosclerosis and kidney fibrosis. |
| DIO Mice (obesity model) | 20 and 59 mg/kg (oral, once daily) | 4 weeks | Dose-dependent increase in fecal protein levels, significant decrease in total food intake. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Enteropeptidase Inhibition via Fecal Protein Analysis
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6J mice or Wistar rats).
-
Acclimatization: Acclimatize animals to individual housing and the powdered diet for at least 3 days.
-
Dosing:
-
Prepare the diet containing this compound at the desired concentrations (e.g., 0.01%, 0.03%, 0.06% w/w).
-
The vehicle group will receive the diet without the compound.
-
Provide the respective diets and water ad libitum.
-
-
Fecal Collection: Collect feces over a 24-hour period at baseline and after a specified duration of treatment (e.g., 7 days).
-
Fecal Protein Analysis:
-
Lyophilize and weigh the collected feces.
-
Homogenize the fecal samples in a suitable buffer.
-
Determine the protein concentration in the homogenate using a standard protein assay (e.g., BCA assay).
-
Express the fecal protein content as mg of protein per gram of dry feces.
-
-
Data Analysis: Compare the fecal protein content between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., ANOVA). An increase in fecal protein indicates inhibition of protein digestion.
Protocol 2: Assessment of this compound Efficacy on Postprandial Plasma Branched-Chain Amino Acid (BCAA) Levels
-
Animal Model: Use male Sprague-Dawley rats or a similar model.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound orally at various doses (e.g., 10, 30 mg/kg) or vehicle to different groups of animals.
-
Protein Challenge: 30 minutes after drug administration, administer a standard oral protein meal (e.g., casein solution).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-protein challenge) and at multiple time points post-protein challenge (e.g., 30, 60, 90, 120 minutes).
-
Plasma BCAA Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of BCAAs (leucine, isoleucine, valine) using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Plot the plasma BCAA concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the plasma BCAA levels. A dose-dependent reduction in the postprandial BCAA peak and AUC indicates effective inhibition of protein absorption.
Visualizations
References
- 1. scohia.com [scohia.com]
- 2. Enteropeptidase - Wikipedia [en.wikipedia.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Activation of Human Pancreatic Proteolytic Enzymes: The Role of Enteropeptidase and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Exploratory Randomized Trial of SCO-792, an Enteropeptidase Inhibitor, in Patients With Type 2 Diabetes and Albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enteropeptidase: A Gene Associated with a Starvation Human Phenotype and a Novel Target for Obesity Treatment | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Overcoming solubility issues with Sucunamostat hydrate in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Sucunamostat hydrate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
Sucunamostat, also known as SCO-792, is a potent and reversible inhibitor of enteropeptidase.[1] It is available in several forms, including this compound, Sucunamostat hydrochloride, and the free acid form. The hydrochloride salt form is reported to have enhanced water solubility and stability compared to the free acid form.[2]
Q2: I am observing precipitation when preparing my this compound stock solution. What is the recommended solvent?
For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A common practice for similar compounds is to prepare a 10 mM stock solution in DMSO.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in your culture medium.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize cytotoxicity.[3]
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Use of Co-solvents: For compounds prone to precipitation, adding a co-solvent to the final dilution step can help maintain solubility.[3] Common co-solvents include PEG400 and cyclodextrins.[3][4]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.
-
Vortexing: Ensure thorough mixing by gently vortexing the solution immediately after adding the compound.
Q4: What are the recommended storage conditions for this compound solutions?
Based on the information available for the hydrochloride form, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve. | Incorrect solvent choice. | Use 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). |
| Insufficient mixing. | Vortex the solution thoroughly. Gentle warming may also be attempted, but monitor for compound degradation. | |
| Precipitate forms immediately upon dilution in aqueous buffer or media. | Rapid change in solvent polarity. | Perform a stepwise dilution rather than a single large dilution.[3] |
| Low aqueous solubility of the compound. | Consider using a co-solvent such as PEG400 or cyclodextrin in the final aqueous solution.[3] | |
| Saturation limit exceeded. | Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. | |
| Cloudiness or precipitate appears in the cell culture plate over time. | Compound instability in the medium. | This could be due to interactions with media components or pH changes. Test the stability of the compound in your specific medium over the time course of your experiment. |
| Temperature fluctuations. | Ensure consistent temperature control, as temperature shifts can cause compounds to fall out of solution. |
Data Summary
Table 1: Forms of Sucunamostat (SCO-792)
| Form | Key Characteristics |
| This compound | The hydrated form of the compound. |
| Sucunamostat hydrochloride | The salt form, generally exhibiting enhanced water solubility and stability compared to the free acid.[2] |
| Sucunamostat (free acid) | The non-salt form of the compound.[2] |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | 100% DMSO |
| Concentration | 10 mM |
| Short-term Storage | -20°C (up to 1 month)[5][6] |
| Long-term Storage | -80°C (up to 6 months)[5][6] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
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Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, but avoid excessive heat.
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Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
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Prepare Final Working Solution: Further dilute the intermediate solution into the final cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is below 0.5%.
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Mix Thoroughly: Gently mix the final working solution before adding it to your cells.
Visualizations
Caption: Mechanism of Action of Sucunamostat.
Caption: Workflow for Preparing this compound for In Vitro Assays.
Caption: Troubleshooting Logic for Precipitation.
References
Interpreting variable results in SCO-792 animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SCO-792 in animal studies. Variable results in preclinical trials can arise from a multitude of factors, and this resource aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCO-792?
A1: SCO-792 is an orally available, potent, and reversible inhibitor of enteropeptidase.[1][2][3] Enteropeptidase is a key enzyme located in the brush border of the duodenum and jejunum that initiates the cascade of digestive enzyme activation by converting trypsinogen to trypsin.[4] By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of dietary protein and subsequent absorption of amino acids into the bloodstream.[1][5]
Q2: What are the common animal models used for SCO-792 studies?
A2: Preclinical studies for SCO-792 have utilized various rodent models to investigate its effects on metabolic diseases and kidney disorders. Common models include:
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Diet-Induced Obese (DIO) mice: To study effects on obesity and related metabolic parameters.[2]
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ob/ob mice: A genetic model of obesity and diabetes to assess effects on hyperglycemia and insulin sensitivity.[2]
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Spontaneously hypercholesterolemic (SHC) rats: A model for chronic kidney disease.[6][7]
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Wistar fatty (WF) rats: A model for diabetic kidney disease.[8]
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Sprague-Dawley rats: Used for pharmacokinetic and pharmacodynamic studies, such as the oral protein challenge test.[1]
Q3: What is the expected pharmacodynamic effect of SCO-792 administration?
A3: The primary and most direct pharmacodynamic marker of SCO-792 activity is an increase in fecal protein content, indicating reduced protein digestion.[6][7][8] Consequently, a reduction in plasma levels of branched-chain amino acids (BCAAs) and other amino acids is expected, particularly after a protein-rich meal or oral protein challenge.[1][2]
Troubleshooting Guide
Issue 1: High Variability in Body Weight and Food Intake Data
High variability in body weight and food intake can mask the true effect of SCO-792.
| Potential Cause | Troubleshooting Steps |
| Diet Composition | Ensure a consistent and well-defined diet is used for all animals. The protein content of the chow is a critical variable. SCO-792's efficacy is dependent on inhibiting protein digestion; therefore, variations in dietary protein can lead to inconsistent results. Specify the diet composition (e.g., standard chow vs. high-fat diet) and source in your experimental records. |
| Amino Acid Supplementation | Check if the diet or any supplementary treatments contain free amino acids. Dietary supplementation with amino acids can bypass the mechanism of SCO-792 and attenuate its effects on food intake and body weight.[2][3][9] |
| Animal Stress | Acclimatize animals to the housing conditions and handling procedures before the study begins. Stress can significantly impact feeding behavior and metabolism. Monitor for signs of stress and ensure consistent environmental conditions (temperature, light cycle, noise). |
| Gut Microbiome | The gut microbiome can influence metabolism and drug efficacy.[4][5][6][7][8] House animals from different treatment groups in separate cages to avoid cross-contamination of gut flora. Be aware that animals from different vendors may have different baseline microbiomes. |
Issue 2: Inconsistent Results in Glycemic Control Parameters
Variability in blood glucose, insulin, and other metabolic markers can be a significant challenge.
| Potential Cause | Troubleshooting Steps |
| Timing of Measurements | Standardize the timing of blood sampling in relation to the dosing of SCO-792 and feeding. For instance, blood glucose levels should be measured at consistent time points post-dose and post-prandially. |
| Animal Model Heterogeneity | Be aware of the inherent variability within the chosen animal model. For example, the progression of diabetes and its complications can vary between individual animals even of the same strain.[10][11] Ensure proper randomization of animals into treatment groups based on baseline characteristics (e.g., body weight, blood glucose). |
| Sex Differences | Male and female rodents can exhibit different metabolic phenotypes and responses to treatment.[5] If both sexes are used, analyze the data separately. |
Issue 3: Discrepancies in Kidney Function Readouts
Inconsistent data for markers like urine albumin-to-creatinine ratio (UACR) and glomerular filtration rate (GFR) can occur.
| Potential Cause | Troubleshooting Steps |
| Urine Collection | Ensure a standardized and consistent method for urine collection to minimize contamination and volume variability. 24-hour urine collection using metabolic cages is often the gold standard. |
| Disease Progression Stage | The efficacy of SCO-792 on kidney parameters may depend on the stage of kidney disease in the animal model.[12] Administer the compound at a consistent disease stage across all animals. |
| Concomitant Medications | If SCO-792 is tested in combination with other drugs (e.g., angiotensin II receptor blockers), be mindful of potential drug-drug interactions that could influence outcomes.[9] |
Experimental Protocols
Key Experiment: Oral Protein Challenge in Rats
This experiment is crucial for demonstrating the in vivo inhibition of protein digestion by SCO-792.
Objective: To evaluate the effect of SCO-792 on the post-prandial rise in plasma branched-chain amino acids (BCAAs) following an oral protein load.
Materials:
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SCO-792
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Vehicle (e.g., 0.5% (w/v) methylcellulose solution)
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Whey protein (e.g., SAVAS whey protein 100)
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Sprague-Dawley rats (male, 8 weeks old)
Procedure:
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Acclimatization: Acclimate rats to the housing facility for at least one week.
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Randomization: Randomize animals into treatment groups based on body weight.
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Dosing: Orally administer SCO-792 (e.g., 10 and 30 mg/kg) or vehicle to non-fasted rats.
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Protein Challenge: At a specified time post-dose (e.g., 1, 2, 4, or 6 hours), administer an oral whey protein load (e.g., 2.5 g/kg).
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Blood Sampling: Collect blood samples via the tail vein at baseline (pre-protein challenge) and at various time points post-protein challenge (e.g., 30, 60, 120, and 240 minutes).
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Analysis: Measure plasma BCAA levels using a suitable analytical method (e.g., LC-MS/MS).
Expected Outcome: SCO-792 treated rats should exhibit a dose-dependent inhibition of the plasma BCAA elevation induced by the oral protein load compared to the vehicle-treated group.[1]
Summary of Preclinical Study Data for SCO-792
| Animal Model | Key Findings | Reference |
| DIO mice | Reduced food intake and body weight. Increased FGF21 levels. | [2] |
| ob/ob mice | Improved hyperglycemia, enhanced muscle insulin sensitivity, improved plasma and liver lipid profiles. | [2] |
| SHC rats | Prevented GFR decline, suppressed albuminuria, improved glomerulosclerosis and kidney fibrosis. | [6][7] |
| WF rats | Improved glycemic control, reduced UACR, normalized glomerular hyperfiltration, decreased kidney fibrosis and inflammation markers. | [8] |
Visualizations
Signaling Pathway of SCO-792 Action
Caption: Mechanism of action of SCO-792 in inhibiting protein digestion.
Experimental Workflow for a Typical SCO-792 Efficacy Study
Caption: General experimental workflow for SCO-792 in vivo efficacy studies.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Influencing the Gut Microbiota, Inflammation, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Heterogeneity of the gut microbiome in mice: guidelines for optimizing experimental design | Semantic Scholar [semanticscholar.org]
- 9. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Animal models of spontaneous diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sucunamostat Hydrate and Amino Acid Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Sucunamostat hydrate. The information is intended to help address potential challenges during in-vitro and in-vivo experiments, particularly concerning the modulation of its effects with amino acid supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of enteropeptidase (also known as enterokinase), a key enzyme in the digestive cascade.[1] Enteropeptidase, located on the brush border of the duodenum, is responsible for converting inactive trypsinogen into its active form, trypsin. Trypsin then activates a host of other pancreatic zymogens essential for protein digestion. By inhibiting enteropeptidase, this compound effectively reduces the digestion and subsequent absorption of dietary proteins.
Q2: What are the expected downstream effects of this compound administration in preclinical models?
A2: The primary downstream effect is a reduction in protein digestion and amino acid absorption. This typically manifests as:
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An increase in fecal protein content.
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A reduction in the postprandial rise of plasma amino acids, particularly branched-chain amino acids (BCAAs), following a protein-rich meal.[1]
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Potential for weight loss and improved metabolic parameters in models of obesity and diabetes.
Q3: Are there any known gastrointestinal side effects associated with enteropeptidase inhibitors like this compound?
A3: While congenital enteropeptidase deficiency can lead to diarrhea and hypoproteinemia, some studies with enteropeptidase inhibitors have reported a lack of severe gastrointestinal side effects like steatorrhea (oily stools) or diarrhea that are sometimes seen with lipase inhibitors. However, as with any compound that alters digestion, mild to moderate gastrointestinal effects such as bloating or changes in stool consistency are theoretically possible.
Q4: Can amino acid supplementation be used to counteract the effects of this compound?
A4: Yes, studies have shown that supplementation with specific amino acids can partially or fully reverse the therapeutic effects of this compound. This is a critical consideration for experimental design. For instance, dietary supplementation with methionine and cysteine has been shown to abrogate the therapeutic effects of SCO-792 (this compound) on albuminuria in a rat model of chronic kidney disease. This suggests that the mechanism of action of this compound may be, in part, mediated by a reduction in the availability of these specific amino acids.
Q5: What is the rationale for combining amino acid supplementation with this compound in an experimental setting?
A5: Researchers might consider co-administering specific amino acids with this compound to:
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Investigate the specific role of individual or groups of amino acids in the downstream signaling effects of this compound.
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Determine if supplementation can mitigate any potential nutrient deficiencies caused by reduced protein absorption, while still retaining other therapeutic benefits.
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Elucidate the precise mechanism by which this compound exerts its effects (e.g., by testing if the effects are solely due to caloric restriction from protein malabsorption or if specific amino acid signaling is involved).
Troubleshooting Guides
Problem 1: Inconsistent or lack of expected efficacy of this compound in animal models.
| Possible Cause | Troubleshooting Steps |
| Dietary Composition | Ensure the diet of the animal models has a standardized and adequate protein content. The effects of this compound will be most pronounced when there is sufficient dietary protein to act upon. Check for unintended sources of free amino acids in the diet that could bypass the need for protein digestion. |
| Amino Acid Contamination | Verify that the animal diet is not inadvertently supplemented with free methionine or cysteine, as these have been shown to counteract the effects of this compound. |
| Dosing and Formulation | Confirm the correct dosage and administration route. Ensure the compound is properly solubilized or suspended for consistent delivery. |
| Animal Strain or Species Differences | Be aware that metabolic responses can vary between different strains and species of laboratory animals. |
Problem 2: Unexpected physiological or behavioral changes in animal models.
| Possible Cause | Troubleshooting Steps |
| Nutrient Deficiency | Prolonged administration of a potent enteropeptidase inhibitor could lead to deficiencies in essential amino acids. Monitor animal health closely, including weight, coat condition, and activity levels. Consider periodic plasma amino acid profiling. |
| Gastrointestinal Distress | Although not always reported, monitor for signs of gastrointestinal discomfort such as bloating, diarrhea, or changes in food intake. If observed, consider reducing the dose or evaluating the diet. |
| Dehydration | Changes in digestion and nutrient absorption could potentially affect fluid balance. Ensure animals have free access to water. |
Data Presentation
Table 1: Illustrative Effect of this compound on Postprandial Plasma Branched-Chain Amino Acid (BCAA) Levels in Rats
Disclaimer: This table is an illustrative representation based on qualitative descriptions from research literature. Actual values may vary based on experimental conditions.
| Treatment Group | Time Post-Protein Meal (min) | Plasma BCAA Concentration (µmol/L) (Mean ± SD) |
| Vehicle Control | 0 | 350 ± 25 |
| 60 | 750 ± 50 | |
| 120 | 600 ± 40 | |
| This compound (10 mg/kg) | 0 | 345 ± 30 |
| 60 | 500 ± 35 | |
| 120 | 450 ± 28 | |
| This compound (30 mg/kg) | 0 | 355 ± 28 |
| 60 | 420 ± 30 | |
| 120 | 380 ± 25 |
Table 2: Illustrative Impact of Amino Acid Supplementation on the Efficacy of this compound in a Chronic Kidney Disease Model
Disclaimer: This table is an illustrative representation based on qualitative descriptions from research literature. Actual values may vary based on experimental conditions.
| Treatment Group | Key Efficacy Endpoint (e.g., Reduction in Albuminuria) |
| Vehicle Control | Baseline |
| This compound | Significant Improvement |
| This compound + Methionine & Cysteine Supplementation | No Significant Improvement (Efficacy Abrogated) |
| Methionine & Cysteine Supplementation Alone | No Significant Improvement |
Experimental Protocols
Protocol 1: Assessment of in-vivo Enteropeptidase Inhibition via Oral Protein Challenge
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Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) to individual housing and the experimental diet for at least 3 days.
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Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
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Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose and time point before the protein challenge.
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Baseline Blood Sample: Collect a baseline blood sample (e.g., from the tail vein).
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Protein Challenge: Administer a standardized protein meal (e.g., casein solution) via oral gavage.
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Post-Challenge Blood Sampling: Collect blood samples at multiple time points post-protein administration (e.g., 30, 60, 120, 240 minutes).
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Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
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Amino Acid Analysis: Analyze plasma samples for amino acid concentrations, particularly BCAAs (leucine, isoleucine, valine), using a suitable method such as HPLC or mass spectrometry.
Protocol 2: Evaluation of Amino Acid Supplementation on this compound Effects
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Experimental Groups: Establish experimental groups:
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Vehicle control with standard diet.
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This compound with standard diet.
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This compound with an amino acid-supplemented diet (e.g., enriched with methionine and cysteine).
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Vehicle control with an amino acid-supplemented diet.
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Dietary Formulation: Ensure the amino acid supplementation is homogenously mixed into the diet at the desired concentration.
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Chronic Administration: Administer this compound and the respective diets for the duration of the study.
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Efficacy Measurement: At predetermined time points, measure the relevant efficacy parameters (e.g., body weight, food intake, blood glucose, markers of kidney function).
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Terminal Procedures: At the end of the study, collect terminal blood and tissue samples for further analysis (e.g., plasma amino acid profiling, fecal protein analysis, histopathology).
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: In-vivo protein challenge workflow.
References
Potential off-target effects of Sucunamostat hydrate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sucunamostat hydrate (SCO-792).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and reversible inhibitor of enteropeptidase.[1] Enteropeptidase is a serine protease located in the duodenal brush border that is crucial for initiating protein digestion by converting trypsinogen to trypsin. By inhibiting enteropeptidase, this compound effectively reduces the breakdown and subsequent absorption of dietary proteins.
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated several on-target effects, including:
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Inhibition of protein digestion, leading to an increase in fecal protein content.[2][3]
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Reduction of plasma levels of branched-chain amino acids (BCAAs) following an oral protein challenge.[2][4]
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Decreased food intake and body weight in models of obesity.[4]
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Improved glucose metabolism and insulin sensitivity in models of diabetes.[4]
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Amelioration of kidney function decline and fibrosis in a rat model of chronic kidney disease.[2][3]
Q3: Has this compound shown a good safety profile?
A3: Yes, in a Phase 1 clinical trial, this compound was reported to have an excellent safety profile in healthy individuals.
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is no publicly available data from specific off-target screening studies for this compound. The available literature emphasizes its potent and selective inhibition of enteropeptidase. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded without comprehensive screening. The troubleshooting guide below addresses how to approach unexpected experimental results that could potentially stem from off-target effects.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
Unexpected results in experiments with this compound could arise from its primary on-target effects, experimental variability, or, hypothetically, from off-target interactions. This guide provides a structured approach to troubleshooting such scenarios.
Scenario 1: Inconsistent or Lack of Efficacy
Problem: You are not observing the expected reduction in plasma amino acids or the anticipated metabolic benefits in your animal models.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing or Formulation | - Verify the correct dosage and administration route based on established protocols. - Ensure proper dissolution and stability of this compound in the vehicle. |
| Timing of Administration | - For oral protein challenge studies, ensure this compound is administered at the appropriate time before the protein load to allow for sufficient absorption and target engagement.[5] |
| Animal Model Variability | - Consider the species, strain, age, and metabolic state of your animal model, as these factors can influence drug metabolism and efficacy. |
| Assay Sensitivity | - Validate the sensitivity and accuracy of your assays for measuring plasma amino acids or other metabolic parameters. |
Scenario 2: Unexpected Phenotypes or Adverse Effects
Problem: You observe unexpected physiological or behavioral changes in your experimental animals that are not readily explained by the inhibition of enteropeptidase.
While there is no direct evidence of off-target effects for this compound, the following steps can help investigate unexpected findings. As a serine protease inhibitor containing an amidine moiety, hypothetical off-target interactions could involve other proteases or targets that bind to similar structural motifs.[6][7][8]
| Potential Cause | Troubleshooting Steps |
| Hypothetical Off-Target Protease Inhibition | - In vitro screening: Test the activity of this compound against a panel of other relevant serine proteases (e.g., thrombin, plasmin, kallikreins) to assess its selectivity. - Activity-based protein profiling: Use proteomic techniques to identify other potential protein targets in relevant tissues. |
| Interaction with Receptors or Ion Channels | - Compounds with basic moieties like amidines can sometimes interact with receptors or channels. - In vitro binding assays: Screen this compound against a panel of common off-target receptors and ion channels (e.g., GPCRs, hERG). |
| Metabolite Effects | - The observed phenotype could be due to a metabolite of this compound. - Metabolite identification: Characterize the major metabolites of this compound in your experimental system and, if possible, test their activity. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (Enteropeptidase) | 4.6 nM | Rat | [1] |
| IC50 (Enteropeptidase) | 5.4 nM | Human | [1] |
| Dissociation Half-life | ~14 hours | In vitro | [5] |
Experimental Protocols
Oral Protein Challenge in Rats (Adapted from literature)
This protocol is designed to evaluate the in vivo efficacy of this compound in inhibiting protein digestion and absorption.
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Animal Model: Male Sprague-Dawley rats.
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Acclimation: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.
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Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
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Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) at the desired dose (e.g., 10 or 30 mg/kg).
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Protein Challenge: At a specified time post-drug administration (e.g., 1-4 hours), administer an oral protein load (e.g., a solution of casein or whey protein).
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Blood Sampling: Collect blood samples at various time points (e.g., 0, 30, 60, 120 minutes) after the protein challenge.
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Analysis: Measure plasma concentrations of branched-chain amino acids (BCAAs) or other relevant amino acids using a suitable analytical method (e.g., LC-MS/MS).
Hyperinsulinemic-Euglycemic Clamp in Mice (General Protocol)
This procedure is the gold standard for assessing insulin sensitivity in vivo.
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Surgical Preparation: Implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for a recovery period of several days.
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Fasting: Fast the mice overnight prior to the clamp study.
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Tracer Infusion (Optional): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) can be initiated to assess glucose turnover.
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Insulin Infusion: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.
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Glucose Infusion: A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored frequently (e.g., every 5-10 minutes) to adjust the glucose infusion rate (GIR).
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Steady State: Once a steady state of euglycemia is achieved, the GIR is recorded. A higher GIR indicates greater insulin sensitivity.
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Tissue-Specific Glucose Uptake (Optional): A bolus of a non-metabolizable glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered to measure glucose uptake in specific tissues.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Sucunamostat Hydrate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Sucunamostat hydrate solutions to ensure their stability for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent degradation from repeated freeze-thaw cycles.[2][3]
Q3: How should I handle the powdered form of this compound upon receipt?
A3: Small molecule compounds are often shipped at ambient temperature and are considered stable for the duration of shipping.[3] Upon receipt, it is important to store the product according to the long-term storage instructions provided on the product label or technical data sheet.[3] Before opening, centrifuge the vial to ensure all the powder is collected at the bottom.[3]
Troubleshooting Guide
Q1: I observed precipitation in my this compound solution after adding it to my aqueous buffer. What should I do?
A1: Precipitation can occur when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer where the compound is less soluble. To address this, it is recommended to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.[1] The final concentration of DMSO in your experiment should be kept as low as possible to avoid solvent effects.
Q2: My experimental results are inconsistent, and I suspect my this compound solution has degraded. How can I investigate this?
A2: Inconsistent results can be a sign of compound instability. Several factors could be at play:
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Improper Storage: Verify that your stock solutions have been stored at the correct temperature and protected from light.
-
Freeze-Thaw Cycles: Ensure that you are using fresh aliquots for each experiment to avoid degradation from repeated freezing and thawing.[2][3]
-
Solution Age: Do not use stock solutions that have been stored for longer than the recommended duration.
To investigate potential degradation, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time.
Q3: Can I prepare a large volume of working solution in my cell culture medium for a week-long experiment?
A3: It is generally not recommended to prepare large volumes of working solutions in aqueous media for long-term use, as many compounds have limited stability in such solutions.[1] It is best practice to prepare fresh working solutions from a frozen stock solution for each day of the experiment.
Data Presentation
Table 1: Recommended Storage Conditions for Small Molecule Inhibitor Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 month | Suitable for short-term storage.[3] |
| -80°C | Up to 6 months | Recommended for long-term storage.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of moisture, which can affect stability.
-
Reconstitution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into small, single-use, tightly sealed vials. The volume of each aliquot should be sufficient for a single experiment to avoid leftover solution that would need to be re-frozen.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors affecting the stability of this compound solutions.
References
Technical Support Center: SCO-792 and Branched-Chain Amino Acid (BCAA) Modulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCO-792. The information is designed to address potential inconsistencies in Branched-Chain Amino Acid (BCAA) level changes observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SCO-792?
A1: SCO-792 is a potent and reversible inhibitor of enteropeptidase, an enzyme located in the brush border of the duodenum.[1][2] Enteropeptidase is critical for initiating the protein digestion cascade by converting trypsinogen into its active form, trypsin. By inhibiting enteropeptidase, SCO-792 effectively reduces the digestion of dietary proteins and the subsequent absorption of amino acids, including BCAAs, from the gut.[1][3][4][5]
Q2: What is the expected effect of SCO-792 on plasma BCAA levels?
A2: Under controlled experimental conditions, particularly following a protein-containing meal or an oral protein challenge, administration of SCO-792 is expected to cause a dose-dependent reduction in the postprandial increase of plasma BCAA levels.[1][3][4] This is a direct consequence of its inhibitory effect on dietary protein digestion and amino acid absorption.
Q3: Are there any other factors that can influence circulating BCAA levels?
A3: Yes, circulating BCAA levels are not solely determined by dietary intake. They are also influenced by a complex interplay of endogenous processes, including:
-
Protein Synthesis and Degradation: The balance between protein synthesis (anabolic state) and protein breakdown (catabolic state) in tissues like skeletal muscle can significantly impact plasma BCAA concentrations.[6][7]
-
Tissue-Specific BCAA Catabolism: Adipose tissue, skeletal muscle, and the liver are key sites for BCAA catabolism. The rate of BCAA breakdown in these tissues is regulated by various factors and can be altered in different metabolic states.[6][8][9]
-
Metabolic Conditions: Conditions such as obesity, type 2 diabetes, and insulin resistance are associated with dysregulated BCAA metabolism and can lead to elevated baseline BCAA levels.[8][9][10][11][12]
-
Physical Activity: Exercise can influence BCAA metabolism, though studies have shown varied effects on plasma BCAA levels.[13]
Troubleshooting Guide: Inconsistent BCAA Level Changes
This guide addresses common issues that may lead to unexpected or inconsistent results when measuring the effect of SCO-792 on BCAA levels.
| Observation | Potential Cause | Recommended Action |
| No significant change in postprandial BCAA levels after SCO-792 administration. | 1. Insufficient Drug Exposure: The dose of SCO-792 may be too low, or the timing of administration relative to the protein challenge may be suboptimal. SCO-792 has been shown to be effective when administered up to 4 hours prior to a protein challenge in rats.[1] 2. Low Protein Content in Meal: The protein challenge may not contain a sufficient amount of protein to induce a measurable increase in plasma BCAA levels in the control group. 3. Issues with Bioanalytical Method: The method used for quantifying BCAA levels may lack the required sensitivity or specificity. | 1. Dose and Timing Optimization: Conduct a dose-response study to determine the optimal dose for your model. Verify the timing of SCO-792 administration relative to the protein challenge. 2. Standardize Protein Challenge: Ensure a standardized and adequate oral protein load is administered to all experimental groups. 3. Validate Bioanalytical Method: Validate the accuracy, precision, and sensitivity of the BCAA measurement assay. |
| High variability in BCAA levels within the same treatment group. | 1. Inconsistent Food Intake: If animals have ad libitum access to food, variations in food consumption prior to the experiment can lead to different baseline BCAA levels. 2. Stress: Animal stress can induce a catabolic state, leading to protein breakdown and an increase in circulating BCAA levels, which can mask the effect of SCO-792. 3. Underlying Metabolic Differences: Animals, even within the same strain, may have individual differences in BCAA metabolism. | 1. Fasting Protocol: Implement a consistent fasting period for all animals before the experiment to standardize baseline BCAA levels. 2. Acclimatization and Handling: Ensure proper acclimatization of animals to the experimental procedures and handle them gently to minimize stress. 3. Randomization and Group Size: Properly randomize animals into treatment groups and use a sufficient number of animals per group to account for biological variability. |
| Unexpected increase in BCAA levels with SCO-792 treatment. | 1. Confounding Catabolic State: The experimental model may have an underlying condition that promotes protein breakdown (e.g., severe illness, cachexia), leading to an endogenous release of BCAAs that outweighs the reduction in dietary absorption.[6] 2. Off-Target Effects (Unlikely but possible): While SCO-792 is selective for enteropeptidase, any unforeseen off-target effects impacting BCAA metabolism in other tissues cannot be entirely ruled out without specific investigation. | 1. Assess Animal Health: Carefully monitor the health of the experimental animals. If a catabolic state is suspected, consider measuring markers of muscle breakdown. 2. Isotopic Tracer Studies: For in-depth mechanistic studies, consider using stable isotope-labeled amino acids to trace the source of circulating BCAAs (dietary vs. endogenous). |
Experimental Protocols
Oral Protein Challenge in Rodents
This protocol is designed to assess the in vivo efficacy of SCO-792 in inhibiting dietary protein absorption.
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Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
SCO-792 Administration: Administer SCO-792 or vehicle orally (e.g., via gavage) at the desired dose and time point (e.g., 1-4 hours) before the protein challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., from the tail vein) immediately before the protein challenge.
-
Oral Protein Challenge: Administer a standardized protein solution (e.g., casein or whey protein) orally.
-
Post-Challenge Blood Sampling: Collect blood samples at various time points after the protein challenge (e.g., 30, 60, 90, and 120 minutes).
-
BCAA Analysis: Process the blood samples to obtain plasma and analyze for BCAA (leucine, isoleucine, valine) concentrations using a validated bioanalytical method such as LC-MS/MS.
Data Presentation
The results of the oral protein challenge can be summarized in the following table format:
Table 1: Effect of SCO-792 on Plasma BCAA Levels Following an Oral Protein Challenge
| Treatment Group | Dose (mg/kg) | Baseline BCAA (µM) | Peak BCAA (µM) | Time to Peak (min) | Area Under the Curve (AUC) |
| Vehicle | - | ||||
| SCO-792 | X | ||||
| SCO-792 | Y | ||||
| SCO-792 | Z |
Data should be presented as mean ± SEM. Statistical analysis should be performed to compare the SCO-792 treated groups with the vehicle group.
Visualizations
Signaling Pathway
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scohia.com [scohia.com]
- 3. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Altered Branched Chain Amino Acid Metabolism: Towards a Unifying Cardiometabolic Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Impact of diet composition on Sucunamostat hydrate's effectiveness
Sucunamostat Hydrate Technical Support Center
Welcome to the technical resource center for this compound (SCO-792). This guide provides in-depth information, troubleshooting advice, and experimental protocols for researchers and drug development professionals investigating the impact of diet on the effectiveness of this compound, an orally active and reversible enteropeptidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a key enzyme in the digestive cascade, responsible for activating trypsinogen into trypsin, which subsequently activates a host of other pancreatic proenzymes involved in protein digestion. By inhibiting enteropeptidase, this compound effectively suppresses the downstream cascade of protein digestion.[1]
Q2: How does diet composition, particularly protein content, influence the measurable effects of this compound?
A2: The primary endpoint for measuring the effectiveness of this compound in preclinical models is its ability to suppress the elevation of plasma amino acids following a protein-rich meal.[1] Therefore, the protein content of the diet or oral challenge is critical. A high-protein diet will induce a more significant rise in plasma amino acids (like BCAAs), making the inhibitory effect of this compound more pronounced and easier to quantify. Conversely, experiments conducted with low-protein diets may show a less significant or non-measurable effect.
Q3: Are there any known effects of dietary fats or carbohydrates on the pharmacokinetics of this compound?
A3: Currently, public documentation does not provide specific details on the impact of dietary fats or carbohydrates on the absorption, distribution, metabolism, and excretion (ADME) of this compound. General principles of drug absorption suggest that high-fat meals can sometimes alter the absorption of orally administered drugs.[3] Researchers should consider standardizing meal compositions in their experimental designs to ensure reproducibility.
Q4: What is the recommended vehicle for oral administration in preclinical models?
A4: While the primary literature does not specify the exact vehicle used, a common and appropriate vehicle for oral gavage of similar small molecules in preclinical studies (e.g., Sprague-Dawley rats) would be a suspension in a solution such as 0.5% methylcellulose or a similar pharmaceutically acceptable carrier.
Troubleshooting Guide
Issue 1: Inconsistent or low efficacy observed in an in vivo oral protein challenge study.
-
Possible Cause 1: Insufficient Protein Load: The protein challenge used in the experiment may not be sufficient to induce a robust and measurable increase in plasma branched-chain amino acids (BCAAs).
-
Solution: Ensure the oral protein dose is adequate. Preclinical studies have successfully used doses of protein that elicit a clear BCAA elevation, against which the inhibitory effect of this compound at 10 mg/kg and 30 mg/kg can be measured.[1]
-
-
Possible Cause 2: Timing of Drug Administration: The timing of this compound administration relative to the protein challenge is critical for observing its peak effect.
-
Solution: Review your experimental timeline. The drug should be administered prior to the protein challenge to allow for sufficient absorption and achievement of effective plasma concentrations. Refer to the pharmacokinetic data in Table 2 to optimize this timing.
-
-
Possible Cause 3: Inadequate Drug Formulation: Improper suspension or solubilization of this compound can lead to variable dosing and poor bioavailability.
-
Solution: Ensure the compound is homogeneously suspended in the chosen vehicle before each administration. Use a consistent and validated formulation protocol.
-
Issue 2: High variability in results between experimental subjects.
-
Possible Cause 1: Differences in Food Intake: If subjects have access to food ad libitum before the study, their baseline plasma amino acid levels and gastric emptying rates may vary significantly.
-
Solution: Implement a standardized fasting period for all subjects before administering the drug and the protein challenge. This will help normalize baseline metabolic states.
-
-
Possible Cause 2: Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inaccurate dosing.
-
Solution: Ensure all technical staff are thoroughly trained in the oral gavage procedure to minimize variability and ensure the full dose is delivered to the stomach.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC₅₀ (nM) |
|---|---|---|
| Enteropeptidase | Rat | 4.6 |
| Enteropeptidase | Human | 5.4 |
Data sourced from MedchemExpress.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (10 mg/kg, Oral Administration)
| Parameter | Value | Unit |
|---|---|---|
| Tₘₐₓ | 0.58 | h |
| Cₘₐₓ | 1345 | ng/mL |
| AUC₀-t | 3381 | h*ng/mL |
| T₁/₂ | 1.4 | h |
This table presents a summary of key pharmacokinetic parameters.[1]
Experimental Protocols & Visualizations
Protocol: Oral Protein Tolerance Test (OPTT) in a Rat Model
This protocol outlines a method to assess the in vivo efficacy of this compound by measuring its effect on plasma BCAA levels following a protein challenge.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimate animals for at least one week with standard chow and water ad libitum.
-
Fasting: Fast animals overnight (approx. 16 hours) prior to the experiment, with free access to water.
-
Grouping: Divide animals into three groups: Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the assigned treatment (vehicle or this compound) via oral gavage.
-
-
Protein Challenge: 30-60 minutes after drug administration, administer a standardized protein meal or solution (e.g., whey protein isolate at 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline (t=0, before protein challenge) and at multiple time points post-challenge (e.g., 30, 60, 90, and 120 minutes).
-
Sample Processing: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma samples for BCAA concentrations using a suitable method (e.g., LC-MS/MS).
-
Data Interpretation: Compare the area under the curve (AUC) of plasma BCAA concentration versus time for the treatment groups against the vehicle control group.
Diagrams
Caption: Mechanism of action of this compound in the protein digestion cascade.
Caption: Experimental workflow for an Oral Protein Tolerance Test (OPTT).
References
Addressing compensatory mechanisms in long-term SCO-792 treatment
This technical support center provides troubleshooting guidance and frequently asked questions regarding SCO-792, a potent and selective allosteric inhibitor of MEK1/2 kinases. The information herein is intended for researchers, scientists, and drug development professionals investigating the efficacy and underlying mechanisms of SCO-792.
Troubleshooting Guides
This section addresses specific technical issues that may arise during in vitro and in vivo experiments with SCO-792.
Question 1: Why am I observing a rebound in ERK phosphorylation (p-ERK) levels after an initial successful inhibition with SCO-792?
Answer:
This phenomenon, often termed "p-ERK rebound," is a common adaptive response to MEK inhibition, particularly in cell lines with upstream mutations (e.g., in RAS).[1][2] The initial inhibition of MEK by SCO-792 effectively blocks ERK phosphorylation. However, this disrupts the negative feedback loop where ERK normally suppresses upstream signaling components like RAF.[1] The loss of this feedback leads to hyperactivation of RAF, which can then phosphorylate the remaining uninhibited MEK, causing a rebound in p-ERK levels, typically observed within 24 hours.[1][2]
Experimental Data Snapshot:
The table below illustrates a typical time-course of p-ERK rebound in a KRAS-mutant cell line treated with SCO-792.
| Treatment Time | p-ERK Level (Relative to Control) | p-MEK Level (Relative to Control) |
| 1 Hour | 0.15 | 0.20 |
| 6 Hours | 0.35 | 0.95 |
| 24 Hours | 0.85 | 2.50 |
Troubleshooting Steps:
-
Confirm with a Time-Course Experiment: Perform a Western blot analysis of p-ERK, total ERK, p-MEK, and total MEK at multiple time points (e.g., 1, 6, 12, 24 hours) after SCO-792 treatment to characterize the rebound dynamics.
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Investigate Upstream Signaling: Assess the activation state of upstream kinases like RAF (C-RAF) and receptor tyrosine kinases (RTKs) to confirm feedback loop disruption.
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Consider Combination Therapy: The rebound is often driven by specific upstream signals. Combining SCO-792 with an inhibitor of the reactivated pathway (e.g., an RTK or SHP2 inhibitor) may prevent the rebound and enhance therapeutic efficacy.[2][3]
Question 2: My cells are developing decreased sensitivity to SCO-792 over several weeks of culture. How can I investigate the mechanism of this acquired resistance?
Answer:
Acquired resistance to MEK inhibitors like SCO-792 can develop through various mechanisms, including the activation of parallel signaling pathways that bypass the need for MEK/ERK signaling for survival and proliferation.[4] A frequent compensatory mechanism is the upregulation of the PI3K/AKT/mTOR pathway.[4][5]
Experimental Workflow for Investigating Acquired Resistance:
The diagram below outlines a systematic approach to generating and characterizing SCO-792 resistant cell lines.
Troubleshooting Steps:
-
Generate Resistant Clones: Culture sensitive parental cells in the continuous presence of SCO-792, gradually increasing the concentration over weeks to months as the cells adapt.[6][7]
-
Quantify Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and newly generated resistant cell lines. A significant increase (e.g., >10-fold) in the IC50 confirms resistance.[7]
-
Profile Key Signaling Pathways: Use Western blotting to compare the phosphorylation status of key nodes in parallel survival pathways, such as p-AKT, p-mTOR, and p-S6, between the parental and resistant lines, both at baseline and after SCO-792 treatment.
-
Consider 'Omics' Approaches: For an unbiased view, perform transcriptomic (RNA-Seq) or proteomic analyses to identify upregulated genes and pathways in the resistant cells.[6]
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action for SCO-792?
Answer:
SCO-792 is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[1] It binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[1] This prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2, thereby inhibiting the MAPK signaling cascade.
Question 2: What are the most common compensatory signaling pathways that emerge during long-term SCO-792 treatment?
Answer:
Long-term inhibition of the MEK/ERK pathway can trigger cellular reprogramming to promote survival through other signaling networks. The most commonly observed compensatory mechanisms include:
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PI3K/AKT/mTOR Pathway Upregulation: This is a critical parallel pathway for cell survival and proliferation. Reduced ERK activity can alleviate inhibitory effects on this pathway, leading to its activation.[4][5]
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Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the MAPK pathway can lead to the transcriptional upregulation and activation of various RTKs (e.g., EGFR, HER3, FGFR), which can then reactivate the MAPK pathway or stimulate parallel pathways like PI3K/AKT.[4][8]
-
JAK/STAT Pathway Activation: In some contexts, activation of the STAT3 signaling pathway has been observed as a bypass mechanism to MEK inhibition.
Key Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total ERK1/2
This protocol is used to assess the inhibition of the MAPK pathway by SCO-792.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 10-20 µg of protein per lane onto an SDS-PAGE gel (a 12% gel is often suitable for resolving ERK1 and ERK2).[9] Run the gel until adequate separation is achieved.[10]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., at a 1:10,000 dilution in 5% BSA/TBST).[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
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Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at 1:10,000 dilution) for 1 hour at room temperature.[10]
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Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[10]
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Stripping and Reprobing: To assess total protein levels, the membrane can be stripped and then re-probed with an antibody for total ERK1/2.[9][10]
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cellular metabolic activity to determine the effect of SCO-792 on cell viability and proliferation.[12][13]
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
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Drug Treatment: Treat cells with a serial dilution of SCO-792 (and/or combination agents) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at ~570 nm using a microplate reader.[13]
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Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sucunamostat Hydrate: A Cross-Species Comparative Analysis of Enteropeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Sucunamostat hydrate (SCO-792), a novel enteropeptidase inhibitor, against its target enzyme across different species. The data presented is compiled from preclinical studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Introduction to this compound
This compound, also known as SCO-792, is an orally active and reversible inhibitor of enteropeptidase.[1][2] Enteropeptidase is a key serine protease located on the brush border of the duodenum that initiates the cascade of digestive enzyme activation by converting trypsinogen to trypsin. By inhibiting this enzyme, this compound effectively reduces the digestion and absorption of dietary proteins. This mechanism of action is being explored for its therapeutic potential in metabolic diseases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been evaluated against enteropeptidase from different species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a direct comparison of its in vitro efficacy. For comparative context, data for other experimental enteropeptidase inhibitors, specifically 4-guanidinobenzoate derivatives, are also included.
| Compound | Target Enzyme | Species | IC50 (Initial) | IC50 (Apparent, 120 min) | Reference |
| This compound (SCO-792) | Enteropeptidase | Rat | 4.6 nM | - | [1][2] |
| This compound (SCO-792) | Enteropeptidase | Human | 5.4 nM | - | [1][2] |
| Phenyl 4-guanidinobenzoate (1a) | Human Enteropeptidase | Human | >1000 nM | 210 nM | |
| Phenyl 4-guanidinobenzoate (1b) | Human Enteropeptidase | Human | 230 nM | 15 nM | |
| Phenyl 4-guanidinobenzoate (1c) | Human Enteropeptidase | Human | 110 nM | 6.9 nM |
Note: Initial IC50 refers to the inhibitory activity after a short incubation time (e.g., 6 minutes), while apparent IC50 is measured after a longer incubation (120 minutes), which can be more indicative of the potency of time-dependent inhibitors.
While a specific IC50 value for this compound against mouse enteropeptidase is not available in the reviewed literature, in vivo studies in mouse models of obesity and diabetes have demonstrated its efficacy in inhibiting protein digestion, suggesting potent inhibitory activity in this species as well.[3]
Experimental Protocols
The determination of the inhibitory activity of this compound was primarily conducted using an in vitro enteropeptidase enzyme assay. The following is a generalized protocol based on the methodologies described in the cited literature.
Enteropeptidase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Materials:
-
Recombinant rat or human enteropeptidase
-
Fluorogenic substrate (e.g., a peptide containing the enteropeptidase recognition sequence flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mmol/L Tricine, pH 8.0, 0.01% (w/v) Tween20, and 10 mmol/L CaCl2)[1]
-
This compound (or other inhibitors) at various concentrations
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
The enzyme and the inhibitor are pre-incubated in the assay buffer for a defined period (e.g., 10 to 120 minutes) at room temperature in the wells of a 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader. Cleavage of the substrate by enteropeptidase separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Mechanism of Action and Signaling Pathway
Enteropeptidase plays a crucial role in the initial stages of protein digestion. The following diagram illustrates the digestive cascade initiated by enteropeptidase and the point of inhibition by this compound.
Caption: Digestive cascade initiated by enteropeptidase and inhibited by this compound.
Experimental Workflow for Inhibitor Screening
The identification and characterization of novel enteropeptidase inhibitors like this compound typically follow a structured workflow, as depicted below.
Caption: General workflow for the discovery and development of enteropeptidase inhibitors.
Conclusion
This compound demonstrates potent inhibitory activity against both rat and human enteropeptidase, with IC50 values in the low nanomolar range.[1][2] This positions it as a highly effective inhibitor of this key digestive enzyme. While direct in vitro data for other species is limited, in vivo studies confirm its efficacy in mice.[3] The provided experimental protocol for FRET-based assays offers a robust method for further comparative studies of enteropeptidase inhibitors. The high potency and oral availability of this compound make it a significant compound of interest for therapeutic applications targeting protein digestion and metabolism.
References
SCO-792 In Vivo Potency: A Comparative Analysis Across Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo potency of SCO-792, a novel, orally available enteropeptidase inhibitor, across various rodent strains. The data presented is compiled from preclinical studies and aims to offer an objective overview of the compound's performance and therapeutic potential in different pathological contexts.
Comparative Efficacy of SCO-792 in Rodent Strains
The in vivo efficacy of SCO-792 has been evaluated in several rodent models, primarily focusing on its therapeutic effects in metabolic and kidney diseases. The following table summarizes the key findings and quantitative data from these studies.
| Rodent Strain | Disease Model | SCO-792 Dosage | Key Outcomes | Reference |
| Wistar Fatty (WF) Rat | Diabetic Kidney Disease (DKD) | 6, 20, or 60 mg/kg/day (oral) | Rapid and sustained reduction in urine albumin-to-creatinine ratio (UACR); Decreased markers of kidney fibrosis, inflammation, and tubular injury; Improved glycemic control.[1][2] | [1][2] |
| Spontaneously Hypercholesterolaemic (SHC) Rat | Chronic Kidney Disease (CKD) | 0.03% and 0.06% (w/w) in diet | Prevention of Glomerular Filtration Rate (GFR) decline; Suppression of albuminuria; Improved glomerulosclerosis and kidney fibrosis.[3][4] | [3][4] |
| Sprague-Dawley Rat | Normal | Single oral doses | Effective inhibition of plasma branched-chain amino acid (BCAA) elevation after an oral protein challenge, indicating in vivo inhibition of protein digestion.[5][6] | [5][6] |
| Diet-Induced Obese (DIO) Mouse | Obesity | 0.003%, 0.01%, and 0.03% (w/w) in diet | Reduction in food intake and body weight; Increased plasma FGF21 levels.[7][8] | [7][8] |
| ob/ob Mouse | Obesity and Diabetes | 0.003%, 0.01%, and 0.03% (w/w) in diet | Marked improvement in hyperglycemia; Improved muscle insulin sensitivity; Reduction in food intake and body weight.[7][8] | [7][8] |
| Normal C57BL/6J Mouse | Normal | Single oral doses | Dose-dependent inhibition of plasma BCAA levels induced by an oral protein challenge.[8] | [8] |
Experimental Protocols
The methodologies employed in the key studies are detailed below to provide a clear understanding of the experimental conditions.
Diabetic Kidney Disease Model in Wistar Fatty (WF) Rats[1][2]
-
Animals: Male Wistar fatty (WF) rats, a model for diabetic kidney disease, were used.
-
Drug Administration: SCO-792 was administered orally once daily.
-
Efficacy Evaluation: The primary endpoint was the urine albumin-to-creatinine ratio (UACR). Kidney tissue was also analyzed for markers of fibrosis, inflammation, and tubular injury. Glycemic control was monitored throughout the study.
Chronic Kidney Disease Model in Spontaneously Hypercholesterolaemic (SHC) Rats[3][4]
-
Animals: Spontaneously hypercholesterolaemic (SHC) rats, a model for chronic kidney disease, were used.
-
Drug Administration: SCO-792 was mixed into the diet at concentrations of 0.03% and 0.06% (w/w).
-
Efficacy Evaluation: Efficacy was assessed by measuring the Glomerular Filtration Rate (GFR) and albuminuria. Kidney histology was examined for glomerulosclerosis and fibrosis.
Obesity and Diabetes Models in Mice[7][8]
-
Animals: Diet-induced obese (DIO) mice and genetically obese and diabetic ob/ob mice were used.
-
Drug Administration: SCO-792 was administered as a dietary admixture.
-
Efficacy Evaluation: The effects on food intake, body weight, and glycemic control were measured. A hyperinsulinemic-euglycemic clamp study was performed in ob/ob mice to assess insulin sensitivity.
Oral Protein Challenge in Rats and Mice[5][6][8]
-
Animals: Normal Sprague-Dawley rats and C57BL/6J mice were used.
-
Procedure: A single oral dose of SCO-792 was administered prior to an oral protein challenge.
-
Efficacy Evaluation: The in vivo inhibition of enteropeptidase was determined by measuring the levels of plasma branched-chain amino acids (BCAAs).
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of action of SCO-792 as an enteropeptidase inhibitor.
Caption: General experimental workflow for assessing SCO-792 in vivo potency.
References
- 1. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enteropeptidase inhibitor SCO-792 effectively prevents kidney function decline and fibrosis in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Sucunamostat Hydrate: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of sucunamostat hydrate is paramount in a laboratory setting. This document provides essential guidance on the proper disposal procedures for this novel enteropeptidase inhibitor.
This compound (also known as SCO-792) is a potent, orally active, and reversible inhibitor of enteropeptidase, an enzyme crucial for protein digestion.[1] As a bioactive small molecule, careful consideration of its disposal is necessary to minimize environmental impact and ensure personnel safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive compound necessitates treating it as potentially hazardous chemical waste.
Key Safety and Handling Considerations
Due to the lack of a comprehensive public safety profile for this compound, a conservative approach to its handling and disposal is recommended. Laboratory personnel should adhere to standard chemical hygiene practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal of this compound Waste
The proper disposal route for this compound waste depends on its form (solid, liquid, or contaminated material). The following procedures are based on general best practices for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
1. Solid this compound Waste (Unused or Expired Compound):
-
Do not dispose of solid this compound in the regular trash.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound" or "SCO-792"), the words "Hazardous Waste," and a description of the hazard (e.g., "Bioactive," "Potentially Toxic").
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] The SAA should be a secure location, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
2. Liquid Waste Containing this compound (e.g., solutions from experiments):
-
Do not pour liquid waste containing this compound down the drain.[2][3]
-
Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must specify all components of the solution by percentage or volume, including the solvent and this compound.[2]
-
Segregate aqueous and organic waste streams into separate containers.
-
Store the liquid waste containers in the SAA, ensuring they are properly sealed to prevent spills or evaporation.
-
Contact your EHS office for collection and disposal.
3. Contaminated Laboratory Supplies (e.g., pipette tips, gloves, vials, and other disposables):
-
All disposable materials that have come into direct contact with this compound should be considered contaminated chemical waste.
-
Collect these materials in a designated, durable, and clearly labeled waste bag or container. The label should indicate "Hazardous Waste - Contaminated Debris" and list the chemical contaminant (this compound).
-
Store the container in the SAA.
-
Dispose of the contaminated supplies through your institution's hazardous waste program.
4. Empty this compound Containers:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[4]
-
If the original container held an acutely hazardous waste, it would require triple rinsing.[4] While the acute toxicity of this compound is not established, it is prudent to rinse the empty container three times with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After proper rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Consult your EHS office for specific instructions on the disposal of "empty" chemical containers.
Experimental Protocols and Data
Currently, detailed experimental protocols for the disposal of this compound are not available in the public domain. The information provided above is based on general chemical waste disposal guidelines.
Quantitative Data Summary
Without a specific Safety Data Sheet, quantitative data on the toxicity and environmental hazards of this compound is limited. The following table outlines the types of data that are essential for a complete safety and disposal assessment. Researchers should aim to find this information from the supplier or through internal safety assessments.
| Property | Value | Source |
| Physical Properties | ||
| Molecular Formula | C₂₂H₃₇N₃O₅ (for non-hydrated form) | Supplier Information |
| Molecular Weight | 423.55 g/mol (for non-hydrated form) | Supplier Information |
| Appearance | Solid | Supplier Information |
| Solubility | Experimental Data/Supplier Information | |
| Toxicological Data | ||
| Acute Toxicity (e.g., LD50) | Data not publicly available | SDS/Toxicology Studies |
| Carcinogenicity | Data not publicly available | SDS/Toxicology Studies |
| Mutagenicity | Data not publicly available | SDS/Toxicology Studies |
| Environmental Data | ||
| Ecotoxicity | Data not publicly available | SDS/Ecotoxicology Studies |
| Persistence/Degradability | Data not publicly available | SDS/Environmental Fate Studies |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these conservative guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Sucunamostat Hydrate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Sucunamostat hydrate (also known as SCO-792), a potent enteropeptidase inhibitor. Adherence to these guidelines is critical for minimizing risk and ensuring operational integrity.
This compound is a small molecule under investigation for its therapeutic potential. As with any active pharmaceutical ingredient, a thorough understanding of its handling requirements, potential hazards, and emergency procedures is crucial. This guide offers procedural, step-by-step guidance to directly address operational questions concerning personal protective equipment (PPE), handling protocols, and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile) gloves should be worn. |
| Body Protection | Lab Coat | A standard laboratory coat is required. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the powder form to avoid inhalation. |
Handling and Operational Plan
Safe handling practices are essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for working with this compound in a laboratory setting.
Caption: A high-level workflow for the safe handling of this compound.
Preparation
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.
-
Prepare the Work Area: Ensure the work area, such as a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
Handling
-
Weighing: When weighing the solid form of this compound, perform this task in a ventilated enclosure (e..g., a fume hood) to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transfer.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. |
| Contaminated Materials | Dispose of contaminated gloves, weigh boats, and other disposable materials in the designated hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material using an appropriate absorbent material.
-
Clean: Carefully clean the spill area, working from the outside in. Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Emergency First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
This guide provides a foundational framework for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and have access to the complete Safety Data Sheet. By prioritizing safety and adhering to these protocols, researchers can mitigate risks and foster a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
